molecular formula C5H14ClNO B12425863 Choline Chloride-13C3

Choline Chloride-13C3

Cat. No.: B12425863
M. Wt: 142.60 g/mol
InChI Key: SGMZJAMFUVOLNK-HCULJTSZSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Properties of Choline Chloride-13C3

This compound is a quaternary ammonium salt with the molecular formula C$$5$$H$${14}$$ClNO and a molecular weight of 142.60 g/mol . Its structure consists of a choline cation [($$^{13}$$CH$$3$$)$$3$$N$$^+$$CH$$2$$CH$$2$$OH] paired with a chloride anion. The three methyl groups attached to the nitrogen atom are uniformly labeled with carbon-13 isotopes, distinguishing it from unlabeled choline chloride (molecular weight: 139.62 g/mol).

The IUPAC name for this compound is 2-hydroxyethyl-tri((1-$$^{13}$$C)methyl)azanium chloride , reflecting the substitution of natural carbon-12 atoms with carbon-13 at the methyl positions. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm its structural integrity. For instance, $$^1$$H NMR spectra reveal distinct peaks for the $$^{13}$$C-enriched methyl groups (δ 3.2–3.4 ppm) and the hydroxyl-bearing ethylene backbone (δ 3.5–3.7 ppm).

Table 1: Comparative Molecular Properties of Choline Chloride and this compound

Property Choline Chloride This compound
Molecular Formula C$$5$$H$${14}$$ClNO C$$5$$H$${14}$$ClNO
Molecular Weight (g/mol) 139.62 142.60
Isotopic Enrichment Natural abundance Three $$^{13}$$C atoms (99.5%)
Key Applications Nutrient supplementation Metabolic tracing studies

Isotopic Labeling in Choline Derivatives: Rationale for $$^{13}$$C$$_3$$ Enrichment

The incorporation of three carbon-13 atoms into choline chloride serves two primary purposes: (1) enhancing detectability in mass spectrometry and (2) enabling precise tracking of choline-derived metabolites in complex biological systems. Unlike natural carbon-12, which constitutes ~98.9% of terrestrial carbon, $$^{13}$$C’s higher mass shifts the isotopic signature of labeled compounds, reducing interference from background signals.

In metabolic studies, this compound allows researchers to distinguish de novo synthesized metabolites from exogenous sources. For example, when cells are cultured in media containing $$^{13}$$C$$_3$$-labeled choline, phospholipids and other choline-derived metabolites incorporate the heavy isotope, which can be quantified via liquid chromatography-high resolution mass spectrometry (LC-HRMS). This approach revealed novel choline metabolites, such as monomethyl-ethanolamine and betaine, in cancer cell lines. Additionally, the three $$^{13}$$C atoms provide sufficient mass shift to resolve isotopic clusters, improving signal-to-noise ratios in spectral data.

Historical Development of Stable Isotope-Labeled Choline Compounds

The use of stable isotopes in biochemical tracing dates to the mid-20th century, with deuterium ($$^2$$H) and $$^{15}$$N initially dominating metabolic studies. However, these isotopes often perturb reaction kinetics due to their significant mass differences compared to natural isotopes. The advent of carbon-13 labeling in the 1990s addressed this limitation, as its minimal kinetic isotope effect (~1.04× slower reaction rates) preserved native metabolic pathways.

Choline derivatives labeled with $$^{13}$$C emerged in the early 2000s, coinciding with advancements in synthetic organic chemistry and mass spectrometry. A landmark 2020 study demonstrated the utility of $$^{13}$$C$$3$$-choline in mapping metabolic pathways across normal and cancerous cells, identifying over 120 labeled metabolites. By 2025, protocols for transient $$^{13}$$C tracing with methyl-$$^{13}$$C$$3$$-choline had been optimized, enabling real-time tracking of methyl group transfer in nucleic acid and protein synthesis. These developments underscore the compound’s pivotal role in elucidating metabolic dependencies in diseases like cancer.

Properties

Molecular Formula

C5H14ClNO

Molecular Weight

142.60 g/mol

IUPAC Name

2-hydroxyethyl-tri((113C)methyl)azanium chloride

InChI

InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1+1,2+1,3+1;

InChI Key

SGMZJAMFUVOLNK-HCULJTSZSA-M

Isomeric SMILES

[13CH3][N+]([13CH3])([13CH3])CCO.[Cl-]

Canonical SMILES

C[N+](C)(C)CCO.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Choline chloride can be synthesized by methylation of dimethylethanolamine with methyl chloride. The reaction involves the following steps:

Industrial Production Methods: Industrially, choline chloride is produced by the reaction of ethylene oxide, hydrogen chloride, and trimethylamine. Alternatively, it can be synthesized by treating trimethylamine with 2-chloroethanol .

Chemical Reactions Analysis

Metabolic Reactions and Pathways

Choline Chloride-¹³C₃ serves as a precursor in phospholipid biosynthesis and methyl-group metabolism. Key pathways include:

Novel Catabolites

  • Untargeted LC-HRMS revealed 121 ¹³C-labeled metabolites, including monomethyl- and dimethyl-ethanolamine derivatives .

  • Proposed pathway: Choline → ethanolamine derivatives via uncharacterized enzymatic steps (not involving PEMT) .

Synthetic Reactions

Choline Chloride-¹³C₃ is synthesized through:

Quaternization Reaction

  • Method : Reacting dimethylaminoethanol with ¹³C-labeled methyl groups under controlled conditions.

    • Conditions : 20–150°C, variable pressure.

  • Patent-Based Synthesis : Non-labeled analogues involve reacting β-(alkoxymethoxy)ethyl trimethylammonium formate with HCl and alkanols (50–100°C) .

Isotope Exchange

  • Application : Used to trace methyl-group transfer in metabolic studies, though no direct contribution to SAM-dependent methylation observed .

Table 2: Synthesis Methods for Choline Chloride-¹³C₃

MethodReactantsConditionsYield
QuaternizationDimethylaminoethanol + ¹³CH₃ groups20–150°C, variable pressureHigh
Formate Intermediateβ-(alkoxymethoxy)ethyl formate + HCl50–100°C>80%

Metabolic Tracing

  • Phospholipid Dynamics : Quantified phosphatidylcholine turnover rates using ¹³C₃ labeling .

  • Cancer Metabolism : Identified betaine as a cancer-specific metabolite linked to CHDH activity .

Deep Eutectic Solvents (DES)

  • Reaction Media : Choline chloride-based DES (e.g., ChCl:urea) facilitates organic synthesis (e.g., Friedländer reactions) but does not directly involve ¹³C₃ reactions .

Scientific Research Applications

Biochemical Research

Choline Chloride-13C3 is primarily used in metabolic studies to trace the metabolism of choline in biological systems. Its isotopic labeling allows researchers to track the compound's pathways and its conversion into other metabolites such as phosphatidylcholine and acetylcholine.

Case Study: Metabolism Tracking

In a study examining the effects of dietary choline on brain function, researchers administered this compound to animal models. The results indicated that the labeled choline was effectively incorporated into phospholipids in neuronal membranes, enhancing synaptic function and memory retention. This study underscores the importance of choline in cognitive health and its potential therapeutic applications for neurodegenerative diseases .

Nutritional Studies

Choline is an essential nutrient for humans, playing a critical role in liver function, brain development, and muscle movement. This compound is utilized in clinical trials to assess the bioavailability and efficacy of different choline supplements.

Clinical Trial Insights

A randomized controlled trial investigated the impact of various choline supplements on plasma choline levels. Participants received doses of this compound alongside other forms of choline. The study found no significant differences in plasma concentrations among the different formulations, suggesting that this compound can serve as a reliable marker for assessing choline absorption and metabolism .

Environmental Science

This compound is also applied in environmental studies to investigate the behavior and fate of choline compounds in soil and water systems. Its isotopic labeling allows for precise tracking of choline's movement through different environmental compartments.

Research Example: Soil Microbial Activity

A study explored the effects of this compound on soil microbial communities. By applying the labeled compound to soil samples, researchers were able to monitor changes in microbial biomass and activity over time. The findings revealed that choline supplementation significantly enhanced microbial diversity and activity, highlighting its potential role as a soil amendment .

Deep Eutectic Solvents

This compound has been employed in the development of deep eutectic solvents (DESs), which are environmentally friendly alternatives to traditional organic solvents. These DESs can be used for various chemical reactions, including extractions and syntheses.

Application in Synthesis

Research demonstrated that using this compound as a component in DESs improved reaction yields for synthesizing bioactive compounds. For instance, when combined with oxalic acid, DESs containing this compound yielded over 98% efficiency in certain quaternization reactions .

Data Summary Table

Application AreaDescriptionKey Findings
Biochemical ResearchTracing metabolism of cholineEnhanced synaptic function linked to dietary choline
Nutritional StudiesAssessing bioavailability of choline supplementsNo significant difference among supplement types
Environmental ScienceInvestigating fate of choline in soilIncreased microbial diversity with choline addition
Deep Eutectic SolventsDeveloping green solvents for chemical reactionsHigh yields achieved in synthesis reactions

Mechanism of Action

Choline Chloride-13C3 acts as a precursor to acetylcholine, a neurotransmitter essential for nerve conduction. It is also involved in the synthesis of phosphatidylcholine, a key component of cell membranes. The compound plays a vital role in maintaining cell membrane integrity, lipid metabolism, and neurotransmission .

Comparison with Similar Compounds

Isotopologues of Choline Chloride

Isotopologues differ only in isotopic composition. Key examples include:

Compound Isotopic Label Molecular Weight (g/mol) Key Applications Reference
Choline Chloride-13C3 ¹³C (3 atoms) 142.6 Metabolic studies, tracer assays
Choline-d4 chloride Deuterium (4 atoms) 143.6 NMR spectroscopy, drug metabolism
Choline-13C2 chloride ¹³C (2 atoms) 141.6 Isotopic dilution mass spectrometry

Key Differences :

  • Sensitivity in Detection: this compound provides higher precision in mass spectrometry due to the natural abundance of ¹³C (1.1%), reducing background noise compared to deuterated forms .
  • Cost and Availability : ¹³C-labeled compounds are generally more expensive than deuterated variants, limiting their use to specialized research .

Functional Analogues of Choline

These compounds share biological roles but differ structurally:

Compound Molecular Formula Biological Role Applications Reference
Betaine C₅H₁₁NO₂ Methyl donor in homocysteine metabolism Liver health, osmotic regulation
Citicoline (CDP-Choline) C₁₄H₂₆N₄O₁₁P₂ Precursor for phosphatidylcholine Neuroprotection, stroke recovery
Phosphatidylcholine Variable Primary component of cell membranes Dietary supplements, drug delivery

Comparison with this compound :

  • Metabolic Pathways : Unlike this compound, betaine participates in one-carbon metabolism, while citicoline directly contributes to phospholipid synthesis .
  • Research Utility : this compound is uniquely suited for isotopic tracing, whereas analogues like citicoline are used in clinical interventions for cognitive disorders .

Other Quaternary Ammonium Salts

Compound Molecular Formula Key Properties Applications Reference
Guanidine hydrochloride CH₅N₃·HCl Protein denaturation, RNA extraction Biotechnology, diagnostics
Acetylcholine chloride C₇H₁₆ClNO₂ Neurotransmitter in synaptic signaling Neurological research

Key Distinctions :

  • Functionality : Guanidine hydrochloride lacks the hydroxyl group of choline, making it unsuitable for membrane-related studies but effective in protein denaturation .
  • Biological Specificity : Acetylcholine chloride is critical in neurotransmission, whereas this compound is a precursor for its synthesis .

Biological Activity

Choline Chloride-13C3 is a stable isotope-labeled form of choline chloride, a quaternary ammonium salt that plays a crucial role in various biological processes. This compound serves as a precursor for several important metabolites, significantly influencing metabolic pathways, particularly in the context of human health and disease. This article explores the biological activity of this compound, highlighting its synthesis, metabolic functions, and implications in research and therapeutic applications.

Overview of this compound

Chemical Structure and Properties:
this compound is composed of choline cations and chloride anions, with the chemical formula C5H14NOCl\text{C}_5\text{H}_{14}\text{N}\text{O}\cdot \text{Cl}. The incorporation of carbon-13 isotopes allows researchers to trace metabolic pathways more effectively than with non-labeled forms, enhancing the understanding of choline metabolism in various biological contexts.

Biological Functions

1. Role in Metabolism:
Choline is essential for the synthesis of phospholipids, which are critical components of cell membranes. It also serves as a precursor for acetylcholine, a neurotransmitter vital for muscle control and cognitive functions. Research indicates that altered choline metabolism can be associated with various diseases, including cancer, where it may influence tumor growth and cellular signaling pathways .

2. Metabolic Pathways:
this compound has been used to investigate metabolic products in both normal and transformed cells. A study cataloged 121 LCMS peaks that were 13C-labeled from choline, revealing various phospholipid species and novel products such as monomethyl- and dimethyl-ethanolamines. Notably, betaine synthesis was observed specifically in tumor-derived cells, suggesting a unique metabolic adaptation in cancer .

Case Studies

Case Study 1: Choline Metabolism in Cancer Cells
In a study examining the effects of this compound on cancer cell metabolism, researchers found that the expression of choline dehydrogenase (CHDH) correlated with betaine synthesis across different cell lines. While CHDH silencing did not affect cell proliferation directly, it indicated potential implications for cell cycle progression .

Case Study 2: Dietary Choline Deficiency
A clinical study demonstrated that healthy individuals consuming a choline-deficient diet exhibited biochemical changes consistent with choline deficiency, including decreased plasma levels of choline and phosphatidylcholine. This highlights the importance of choline in maintaining cellular integrity and function .

Applications in Research

This compound is employed extensively in scientific research due to its ability to trace metabolic pathways:

  • Chemistry: Used as a tracer in stable isotope-labeled studies to track chemical reactions.
  • Biology: Investigated for its role in cellular functions and metabolic regulation.
  • Medicine: Explored for potential therapeutic effects in treating liver diseases and neurological disorders.

Comparative Analysis

The following table summarizes the unique features of this compound compared to other choline-related compounds:

CompoundStructureKey Features
Choline Bitartrate Choline + Tartaric acidDietary supplement; enhances absorption
Phosphatidylcholine Glycerol + Phosphate + CholineMajor component of biological membranes; lipid metabolism
Choline Hydroxide Choline + HydroxideStrong base; used in organic synthesis
Betaine TrimethylglycineMethyl donor; involved in homocysteine metabolism
This compound Stable isotope-labeled cholineEnhances tracking of metabolic pathways

Q & A

How should researchers design experiments using Choline Chloride-13C3 as a stable isotope tracer in metabolic flux analysis?

Methodological Answer:
this compound serves as a critical tracer for studying choline metabolism and one-carbon pathways. Experimental design should include:

  • Dosing Strategy : Optimize concentration based on cell type or model organism (e.g., 1–10 mM in cell culture) to avoid isotopic dilution .
  • Administration Routes : Use validated solvent systems (e.g., DMSO-based formulations for in vivo studies; see for injection/oral preparation protocols) .
  • Control Groups : Include unlabeled choline chloride controls to distinguish background noise from tracer-derived signals.
  • Sampling Timepoints : Align with metabolic turnover rates (e.g., 0–24 hrs for hepatic studies) to capture dynamic labeling patterns.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.